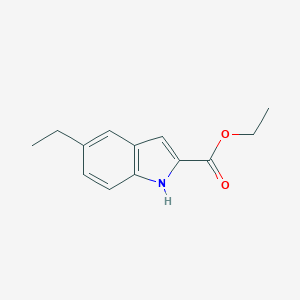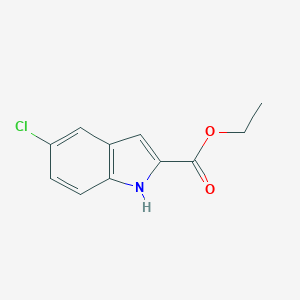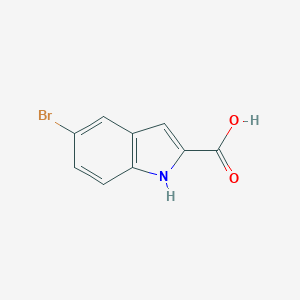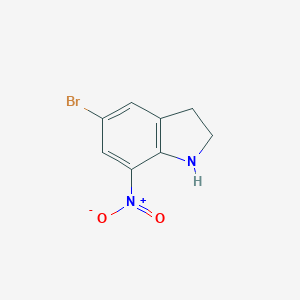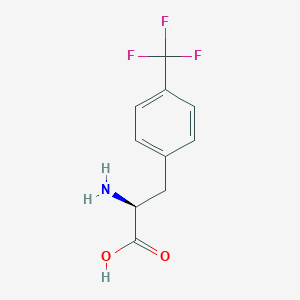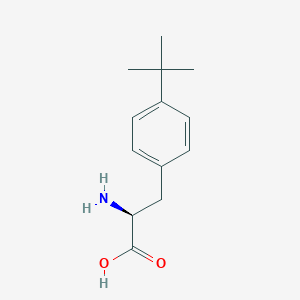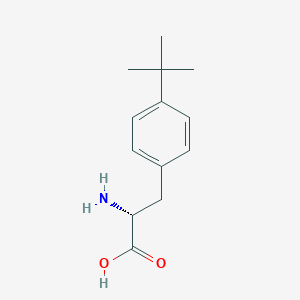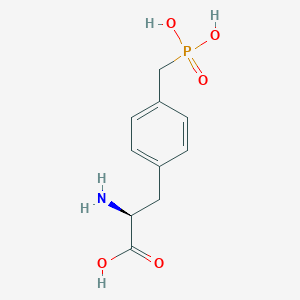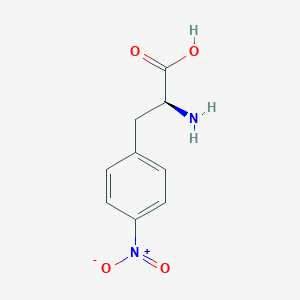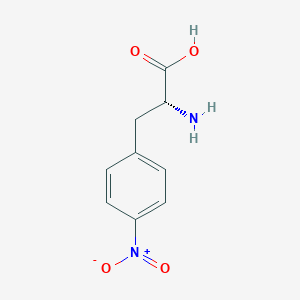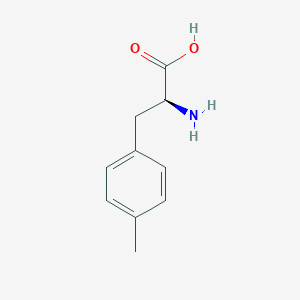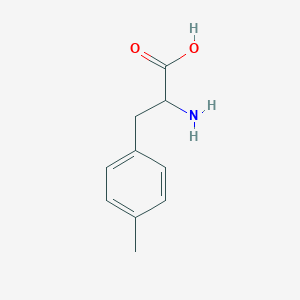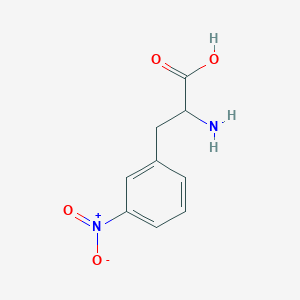
(S)-2-amino-3-(3-nitrophenyl)propanoic acid
Übersicht
Beschreibung
“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The molecular formula of this compound is C9H10N2O4 .
Molecular Structure Analysis
The IUPAC name of this compound is (3S)-3-amino-3-(3-nitrophenyl)propanoic acid . The InChI code is 1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is a white to yellow solid . It has a molecular weight of 210.19 . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Wissenschaftliche Forschungsanwendungen
C9H10N2O4 C_9H_{10}N_2O_4 C9H10N2O4
, has a variety of applications in different fields of scientific research.Synthesis of Photoreactive Amino Acids
3-Nitro-L-phenylalanine is used in the synthesis of photoreactive amino acids. These specialized amino acids are incorporated into peptides and proteins, which can be activated by light to form covalent bonds with neighboring molecules. This is particularly useful in studying protein-protein interactions and protein-nucleic acid interactions within cells .
Biological Functional Analysis
The compound serves as a precursor for photoaffinity labels. Photoaffinity labeling is a biochemical method used to study structural and functional relationships between bioactive compounds and biomolecules. By incorporating photoreactive derivatives of 3-Nitro-L-phenylalanine into biological molecules, researchers can investigate the dynamic processes within cells .
Metabolite Research
In microbiology, 3-Nitro-L-phenylalanine derivatives are used to study bacterial metabolism. For instance, different metabolites are produced when photoreactive derivatives of this compound are introduced to bacteria under specific conditions. This helps in understanding the metabolic pathways and substrate recognition in microorganisms .
Chelation Therapy Research
Derivatives of 3-Nitro-L-phenylalanine have been synthesized and studied for their potential as chelators. Chelators are compounds that can bind to metal ions, and they are used in medical treatments to remove excess metals from the body. Research into the chelating properties of these derivatives could lead to new therapies for metal-related toxicities .
Enzyme Inhibition Studies
This compound is also explored for its role in enzyme inhibition. By modifying enzymes’ active sites or allosteric sites with 3-Nitro-L-phenylalanine, researchers can inhibit their activity. This is crucial for understanding the mechanisms of enzyme action and for developing enzyme inhibitors as drugs .
Drug Development
3-Nitro-L-phenylalanine is a building block in the synthesis of novel pharmaceuticals. Its incorporation into drug molecules can enhance their properties, such as increasing their stability or altering their pharmacokinetics. This makes it an important compound in medicinal chemistry research .
Protein Engineering
In protein engineering, 3-Nitro-L-phenylalanine is used to introduce nitro groups into proteins. This modification can alter the protein’s function, stability, or interaction with other molecules, which is valuable in designing proteins with new or improved properties .
Material Science
Lastly, the compound finds application in material science. It can be used to create polymers with specific properties, such as increased resistance to degradation or enhanced mechanical strength. These polymers have potential uses in various industries, including biotechnology and nanotechnology .
Safety and Hazards
“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary target of (S)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-L-phenylalanine, is the dehydrogenase enzyme . This enzyme plays a crucial role in the oxidation reactions that transform nutrients into energy, a fundamental process in living organisms.
Mode of Action
3-Nitro-L-phenylalanine interacts with its target, the dehydrogenase enzyme, by inhibiting its function . Additionally, the nitro group on 3-Nitro-L-phenylalanine interacts with guanine, which prevents it from forming hydrogen bonds and stabilizing its structure . This destabilizes DNA structures and leads to cell death .
Biochemical Pathways
The inhibition of the dehydrogenase enzyme by 3-Nitro-L-phenylalanine affects the biochemical pathways involved in energy production. By inhibiting the production of fatty acids and aldehydes, the compound disrupts the normal functioning of these pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at -20°c for long-term use .
Result of Action
The result of the action of 3-Nitro-L-phenylalanine is the inhibition of the growth of cancer cells . By interacting with the dehydrogenase enzyme and inhibiting the production of fatty acids and aldehydes, the compound disrupts the energy production in these cells, leading to their death .
Action Environment
The action, efficacy, and stability of (S)-2-amino-3-(3-nitrophenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at -20°C for long-term use
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313707 | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-3-(3-nitrophenyl)propanoic acid | |
CAS RN |
19883-74-0 | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



